

# GNE-781: A Technical Whitepaper on Initial Therapeutic Potential Studies

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## Compound of Interest

Compound Name: *Gne-781*

Cat. No.: *B15568939*

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## Abstract

**GNE-781** is a highly potent and selective, orally bioavailable small molecule inhibitor of the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300. Initial preclinical studies have demonstrated its potential as a therapeutic agent, particularly in oncology. This document provides an in-depth technical overview of the foundational research on **GNE-781**, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated biological pathways and workflows.

## Introduction

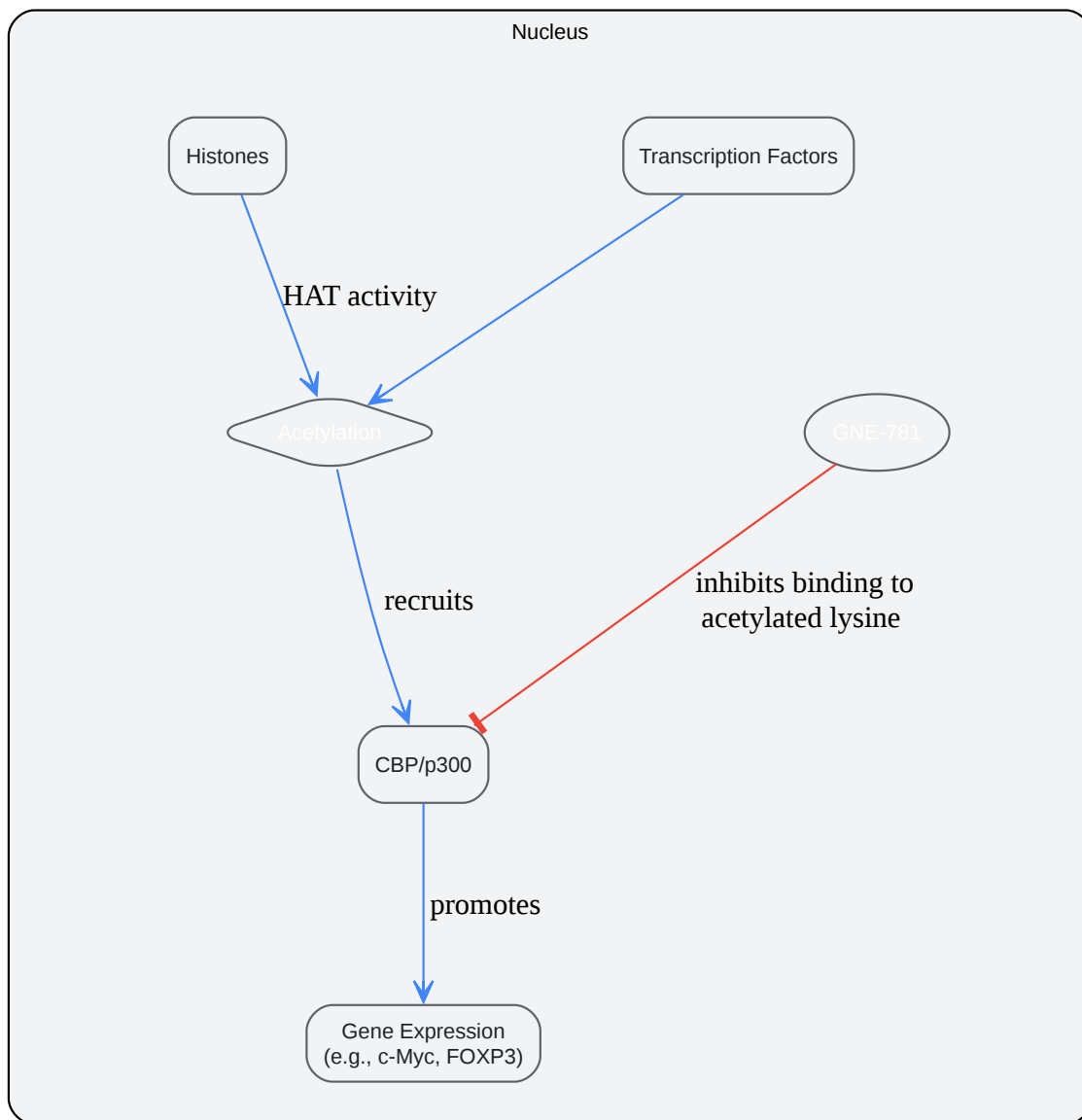
The epigenetic reader proteins CBP and p300 are critical transcriptional co-activators that play a central role in regulating gene expression through their histone acetyltransferase (HAT) activity and by scaffolding protein complexes. The bromodomain of CBP/p300 recognizes and binds to acetylated lysine residues on histones and other proteins, a key mechanism for the recruitment of transcriptional machinery. Dysregulation of CBP/p300 function has been implicated in the pathogenesis of various diseases, including cancer, making their bromodomains attractive therapeutic targets. **GNE-781** was developed as a potent and selective inhibitor of the CBP/p300 bromodomains to investigate the therapeutic potential of targeting this interaction.

## Mechanism of Action

**GNE-781** competitively binds to the acetyl-lysine binding pocket of the CBP and p300 bromodomains. This binding event prevents the interaction of CBP/p300 with acetylated histones and other acetylated transcription factors. The disruption of this interaction leads to the modulation of expression of key oncogenes, such as c-Myc, and other genes involved in cell proliferation and differentiation, including FOXP3.

## Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by **GNE-781**.



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**Figure 1: GNE-781 Mechanism of Action.**

## Quantitative Data Summary

The following tables summarize the key quantitative data from initial preclinical studies of **GNE-781**.

**Table 1: In Vitro Inhibitory Activity of GNE-781**

Target/Assay	IC50 (nM)	EC50 (nM)	Notes
CBP (TR-FRET)	0.94[1][2][3][4][5]	-	Time-Resolved Fluorescence Resonance Energy Transfer assay.
p300	1.2[3]	-	
BRET	6.2[1][4]	-	Bioluminescence Resonance Energy Transfer assay.
BRD4(1)	5100[1][2][4]	-	Demonstrates high selectivity over BET family bromodomains.
MYC Expression (MV-4-11 cells)	-	6.6[3]	Inhibition of c-Myc expression in a leukemia cell line.

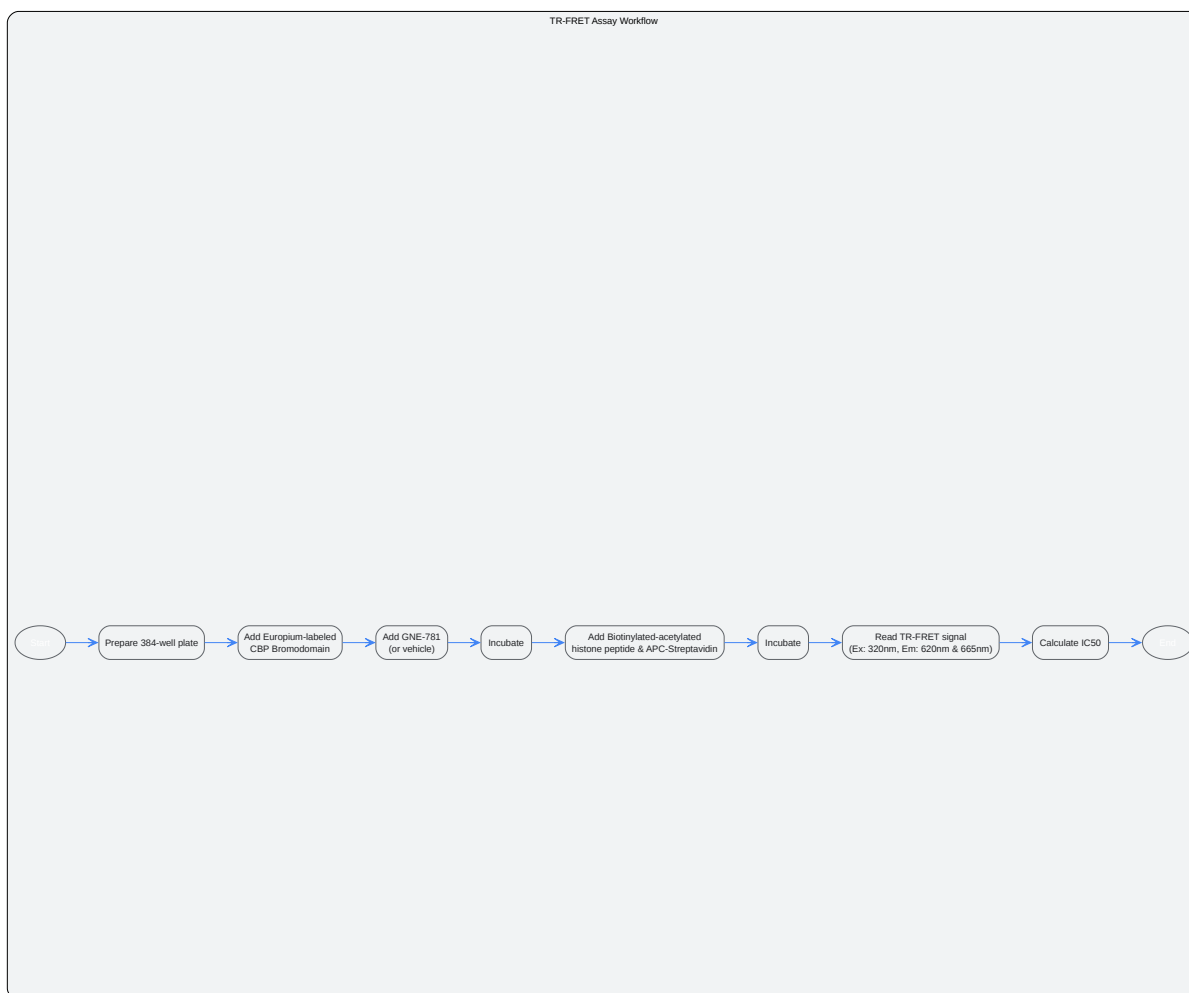
**Table 2: In Vivo Efficacy of GNE-781 in MOLM-16 AML Xenograft Model**

Dose (mg/kg, p.o., BID)	Tumor Growth Inhibition (%)	Animal Model
3	73[5]	SCID beige mice
10	71[5]	SCID beige mice
30	89[5]	SCID beige mice

## Experimental Protocols

### In Vitro Assays

This assay is designed to measure the binding of **GNE-781** to the CBP bromodomain.



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**Figure 2:** TR-FRET Assay Workflow.

#### Methodology:

- A 384-well plate is prepared with serial dilutions of **GNE-781**.
- A Europium-labeled CBP bromodomain (donor fluorophore) is added to each well.
- The plate is incubated to allow for binding of **GNE-781** to the bromodomain.
- A biotinylated acetylated histone peptide ligand and streptavidin-allophycocyanin (APC) (acceptor fluorophore) are added.
- The plate is incubated to allow the ligand to bind to the CBP bromodomain.
- The TR-FRET signal is read using a plate reader with an excitation wavelength of approximately 320 nm and emission wavelengths of 620 nm (Europium) and 665 nm (APC).
- The ratio of the emission at 665 nm to 620 nm is calculated, and IC50 values are determined by fitting the data to a four-parameter dose-response curve.

This cellular assay measures the target engagement of **GNE-781** in a live-cell context.

#### Methodology:

- Cells are engineered to co-express the CBP bromodomain fused to a Renilla luciferase (Rluc; BRET donor) and a histone-interacting protein fused to a yellow fluorescent protein (YFP; BRET acceptor).
- Cells are plated in a 96-well plate and treated with varying concentrations of **GNE-781**.
- The BRET substrate, coelenterazine, is added to the wells.
- The plate is immediately read on a luminometer capable of sequentially measuring the light emission at wavelengths corresponding to the Rluc donor (e.g., ~480 nm) and the YFP acceptor (e.g., ~530 nm).
- The BRET ratio is calculated (emission at 530 nm / emission at 480 nm), and IC50 values are determined.

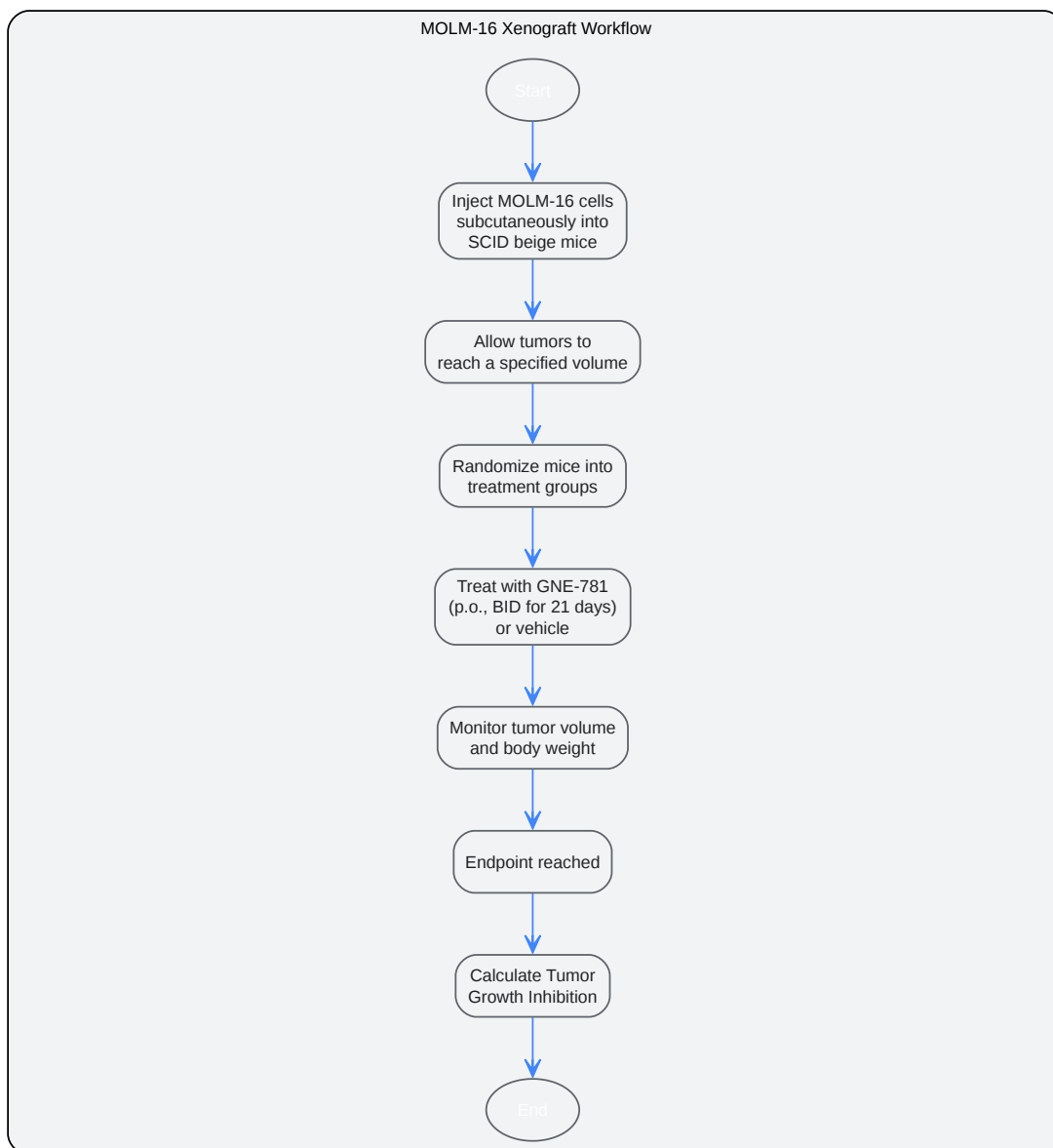
This assay quantifies the effect of **GNE-781** on the expression of the c-Myc oncogene.[1]

#### Methodology:

- MV-4-11 acute myeloid leukemia cells are plated in 96-well plates.[1]
- Cells are treated with a dilution series of **GNE-781** (from 0.002 to 12.7  $\mu$ M) or DMSO as a vehicle control.[1]
- The final DMSO concentration is kept constant at 0.1%.[1]
- Plates are incubated for 4 hours at 37°C.[1]
- Cell lysis and analysis of MYC expression are performed using a quantitative gene expression assay, such as QuantiGene 2.0.[1]
- Luminescence is measured using a plate reader, and EC50 values are calculated using a four-parameter nonlinear regression fit.[1]

## In Vivo Efficacy Study

This study evaluates the anti-tumor activity of **GNE-781** in a mouse model of acute myeloid leukemia.



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**Figure 3:** MOLM-16 Xenograft Study Workflow.

Methodology:



- MOLM-16 human AML cells are implanted subcutaneously into the flank of SCID beige mice.
- Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm<sup>3</sup>).
- Mice are then randomized into treatment and vehicle control groups.
- **GNE-781** is administered orally twice daily (BID) for 21 days at doses of 3, 10, and 30 mg/kg.[5]
- Tumor volumes and body weights are measured regularly (e.g., twice weekly).
- At the end of the study, tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

## Preclinical Safety and Toxicology

Repeat-dose toxicity studies of **GNE-781** were conducted in both rats and dogs.[6] The compound was generally tolerated, but some on-target toxicities were observed.

### Key Findings:

- Hematologic System: Marked effects on thrombopoiesis (platelet production) were observed in both species.[6] There was also evidence of inhibition of erythroid (red blood cell), granulocytic (a type of white blood cell), and lymphoid (another type of white blood cell) cell differentiation.[6] These findings are consistent with the known role of CBP/p300 in stem cell differentiation.
- Gastrointestinal and Reproductive Tissues: Deleterious changes were noted in these tissues. [6]

These findings are similar to those reported for other bromodomain inhibitors, particularly those targeting the BET family, and highlight the important role of CBP/p300 in the maintenance and differentiation of hematopoietic and other rapidly dividing cells.

## Conclusion

Initial preclinical studies demonstrate that **GNE-781** is a highly potent and selective inhibitor of the CBP/p300 bromodomains with promising anti-tumor activity in a preclinical model of acute

myeloid leukemia. Its mechanism of action, involving the downregulation of the key oncogene c-Myc, provides a strong rationale for its therapeutic potential in oncology. The observed on-target toxicities in preclinical safety studies are consistent with the known biological functions of CBP/p300 and will be an important consideration for future clinical development. Further investigation is warranted to fully elucidate the therapeutic window and potential clinical applications of **GNE-781**.

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